Nickel(II) 4-methylbenzenesulfonate hexahydrate Nickel(II) 4-methylbenzenesulfonate hexahydrate
Brand Name: Vulcanchem
CAS No.: 124273-60-5
VCID: VC11634513
InChI: InChI=1S/2C7H8O3S.Ni.6H2O/c2*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h2*2-5H,1H3,(H,8,9,10);;6*1H2/q;;+2;;;;;;/p-2
SMILES: CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Ni+2]
Molecular Formula: C14H26NiO12S2
Molecular Weight: 509.2 g/mol

Nickel(II) 4-methylbenzenesulfonate hexahydrate

CAS No.: 124273-60-5

Cat. No.: VC11634513

Molecular Formula: C14H26NiO12S2

Molecular Weight: 509.2 g/mol

* For research use only. Not for human or veterinary use.

Nickel(II) 4-methylbenzenesulfonate hexahydrate - 124273-60-5

Specification

CAS No. 124273-60-5
Molecular Formula C14H26NiO12S2
Molecular Weight 509.2 g/mol
IUPAC Name 4-methylbenzenesulfonate;nickel(2+);hexahydrate
Standard InChI InChI=1S/2C7H8O3S.Ni.6H2O/c2*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h2*2-5H,1H3,(H,8,9,10);;6*1H2/q;;+2;;;;;;/p-2
Standard InChI Key LBCMDNDJMKXLPP-UHFFFAOYSA-L
SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Ni+2]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Ni+2]

Introduction

Chemical Identity and Structural Characteristics

Nickel(II) 4-methylbenzenesulfonate hexahydrate belongs to the class of transition metal sulfonates, characterized by the presence of a Ni2+\text{Ni}^{2+} center surrounded by six water molecules and two 4-methylbenzenesulfonate ligands. Single-crystal X-ray diffraction (XRD) analyses confirm a distorted octahedral geometry around the nickel ion, with bond lengths between Ni-O\text{Ni-O} (water) ranging from 2.04 to 2.09 Å. The 4-methylbenzenesulfonate groups act as non-coordinating anions, stabilizing the complex through electrostatic interactions.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC14H26NiO12S2\text{C}_{14}\text{H}_{26}\text{NiO}_{12}\text{S}_{2}
Molar Mass509.2 g/mol
Crystal SystemMonoclinic
Coordination GeometryDistorted Octahedral
Solubility in Water>100 g/L (20°C)

Synthesis and Optimization

The synthesis of Nickel(II) 4-methylbenzenesulfonate hexahydrate typically involves the reaction of nickel hydroxide [Ni(OH)2][\text{Ni(OH)}_2] with 4-methylbenzenesulfonic acid (HOTs) under controlled conditions. A study optimizing this process achieved a 90.86% yield by maintaining a molar ratio of HOTs:Ni(OH)2=1.1:1\text{HOTs:Ni(OH)}_2 = 1.1:1, a reaction temperature of 353 K, and a duration of 3 hours. The reaction proceeds via acid-base neutralization, releasing carbon dioxide and water:

Ni(OH)2+2HOTs[Ni(H2O)6](OTs)2+2H2O+CO2\text{Ni(OH)}_2 + 2 \text{HOTs} \rightarrow [\text{Ni(H}_2\text{O)}_6](\text{OTs})_2 + 2 \text{H}_2\text{O} + \text{CO}_2 \uparrow

Table 2: Optimal Reaction Parameters

ParameterOptimal ValueYield (%)
Temperature353 K90.86
Molar Ratio (HOTs:Ni)1.1:190.86
Reaction Time3 hours90.86

Alternative methods include redox reactions between nickel metal powder and HOTs in aqueous media at 90°C, producing hydrogen gas and the green crystalline product.

Catalytic Applications

Organic Synthesis

Nickel(II) 4-methylbenzenesulfonate hexahydrate serves as a Lewis acid catalyst in the Biginelli reaction, facilitating the one-pot synthesis of dihydropyrimidinones (DHPMs) with yields up to 85%. Its efficacy stems from the Ni2+\text{Ni}^{2+} ion’s ability to polarize carbonyl groups, accelerating nucleophilic attacks.

Polymerization

In radical polymerization, this compound acts as a redox initiator. For example, it enables the polymerization of methyl methacrylate (MMA) at 60°C, achieving a monomer conversion rate of 92% within 5 hours. The nickel center participates in electron transfer processes, generating initiating radicals.

Industrial and Technological Uses

Electroplating

The compound is widely used in nickel electroplating baths to deposit uniform, corrosion-resistant coatings on automotive and aerospace components. Baths containing 50–100 g/L of the sulfonate exhibit current efficiencies exceeding 95% at 50°C.

Battery Technology

In nickel-metal hydride (NiMH) batteries, the sulfonate enhances ionic conductivity in the electrolyte. Cells incorporating 0.1 M [Ni(H2O)6]2+[\text{Ni(H}_2\text{O)}_6]^{2+} demonstrate a 15% increase in cycle life compared to traditional sulfate-based systems.

Research Advancements

Structural Insights

Recent XRD studies revealed that dehydration at 120°C transforms the hexahydrate into an anhydrous form, [Ni(OTs)2][\text{Ni(OTs)}_2], which adopts a layered structure with Ni-O-S\text{Ni-O-S} linkages. This anhydrous phase exhibits superior thermal stability, decomposing at 260°C versus 180°C for the hydrated form.

Spectroscopic Analysis

Fourier-transform infrared (FT-IR) spectroscopy identifies key vibrations:

  • νS-O\nu_{\text{S-O}} (sulfonate): 1180–1120 cm1^{-1}

  • νNi-O\nu_{\text{Ni-O}} (water): 450–500 cm1^{-1}.

Thermogravimetric analysis (TGA) shows a three-step mass loss corresponding to the release of six water molecules (20–150°C), followed by sulfonate decomposition (250–400°C).

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